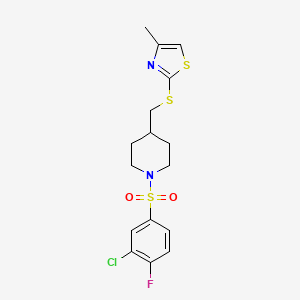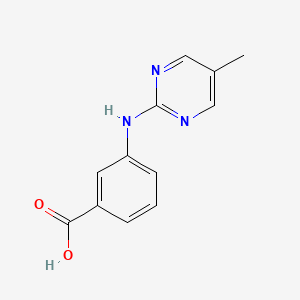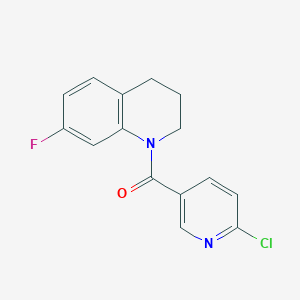
PROTAC BET degrader-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BET デグレーダー-2は、ブロモドメインおよびエクストラターミナル(BET)タンパク質を選択的に分解するように設計されたプロテオリシス標的キメラ(PROTAC)です。 BETタンパク質は、遺伝子発現の調節に関与しており、癌を含むさまざまな疾患に関与しています。 PROTAC BET デグレーダー-2は、E3ユビキチンリガーゼを標的BETタンパク質に募集することで機能し、そのユビキチン化とそれに続くプロテアソームによる分解につながります .
作用機序
PROTAC BET デグレーダー-2は、触媒型機構を通じてその効果を発揮します。 標的BETタンパク質とE3ユビキチンリガーゼと三元複合体を形成し、プロテアソームによるBETタンパク質のユビキチン化とそれに続く分解につながります。 このイベント駆動型メカニズムにより、標的タンパク質を選択的かつ効率的に分解することができます .
類似の化合物との比較
類似の化合物
独自性
PROTAC BET デグレーダー-2は、細胞増殖阻害アッセイでIC50値が9.6 nMであり、BETタンパク質に対する高い効力と選択性があるため、ユニークです。 前臨床モデルで腫瘍の退縮を達成する上で、有意な有効性を示しています .
生化学分析
Biochemical Properties
PROTAC BET Degrader-2 is a potent degrader of BET proteins, with an IC50 value of 9.6 nM in cell growth inhibition in the RS4;11 cells . It works by connecting ligands for Cereblon, an E3 ubiquitin ligase, and BET, the target protein . This forms a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Cellular Effects
In cellular contexts, this compound has shown to inhibit cell growth in RS4;11 cells, a human B-cell leukemia cell line . It achieves this by degrading BET proteins, which are known to play crucial roles in cell proliferation and survival . The degradation of these proteins can lead to cell growth inhibition and even tumor regression .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex with the target protein (BET) and an E3 ubiquitin ligase (Cereblon) . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process is cyclic and catalytic, allowing for the degradation of multiple target protein molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to effectively degrade all BET-BRD proteins at concentrations as low as 30 pM within a few hours of treatment in the RS4;11 leukemia cell line . This suggests that the compound is stable and effective over time, with the potential for long-term effects on cellular function.
Metabolic Pathways
The compound forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Transport and Distribution
Protacs are designed to be cell-permeable, allowing them to enter cells and induce the degradation of target proteins .
Subcellular Localization
The effectiveness of PROTACs can be influenced by the subcellular localization of the target protein
準備方法
合成経路と反応条件
PROTAC BET デグレーダー-2は、セレブロンとBETタンパク質の配位子をリンカーを介して接続することによって合成されます。 合成には、個々の配位子とリンカーの調製、それに続く最終的なPROTAC分子の結合を含む、複数のステップが含まれます。 反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒の使用を伴い、最適な収量と純度を確保するために特定の温度とpHレベルが必要になる場合があります .
工業生産方法
PROTAC BET デグレーダー-2の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、収量を最大化し、不純物を最小限に抑えるための反応条件の最適化が含まれます。 高性能液体クロマトグラフィー(HPLC)などの高度な技術が精製に使用されます。 最終製品は通常、安定性を維持するために窒素下-20°Cで保管されます .
化学反応の分析
反応の種類
PROTAC BET デグレーダー-2は、以下を含むさまざまな化学反応を起こします。
ユビキチン化: PROTACがE3ユビキチンリガーゼを標的BETタンパク質に募集し、そのユビキチン化につながる一次反応。
プロテアソーム分解: ユビキチン化に続いて、標的タンパク質はプロテアソームによって認識され、分解されます
一般的な試薬と条件
試薬: 一般的な試薬には、セレブロンとBETタンパク質の配位子、DMSOなどの有機溶媒、および結合反応を促進する触媒が含まれます。
条件: 最適な条件には、制御された温度、特定のpHレベル、および敏感な中間体の分解を防ぐための不活性雰囲気の使用が含まれます
主な製品
これらの反応の主な生成物は、プロテアソームによってより小さなペプチドとアミノ酸に分解された分解されたBETタンパク質です .
科学研究の応用
PROTAC BET デグレーダー-2は、以下を含む幅広い科学研究の応用を持っています。
科学的研究の応用
PROTAC BET degrader-2 has a wide range of scientific research applications, including:
Cancer Therapy: It is used to selectively degrade BET proteins, which are implicated in various cancers, leading to the inhibition of cancer cell growth and tumor regression
Epigenetic Research: By targeting BET proteins, this compound helps in studying the role of these proteins in gene expression and epigenetic regulation.
Drug Development: It serves as a model compound for developing new PROTACs targeting other disease-related proteins
類似化合物との比較
Similar Compounds
ARV-825: Another PROTAC targeting BET proteins, but with different ligands and linker structure.
dBET1: A PROTAC that also targets BET proteins but utilizes a different E3 ligase.
Uniqueness
PROTAC BET degrader-2 is unique due to its high potency and selectivity for BET proteins, with an IC50 value of 9.6 nM in cell growth inhibition assays. It has shown significant efficacy in achieving tumor regression in preclinical models .
特性
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H42N10O6/c1-5-51-32(18-28(48-51)23-11-12-23)44-37-35-25-17-31(56-4)26(34-20(2)49-57-21(34)3)16-29(25)43-36(35)46-38(47-37)40(54)42-15-7-9-22-8-6-10-24-27(22)19-50(41(24)55)30-13-14-33(52)45-39(30)53/h6,8,10,16-18,23,30H,5,7,9,11-15,19H2,1-4H3,(H,42,54)(H,45,52,53)(H2,43,44,46,47) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCUEUQTTCOYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H42N10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methoxybenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2804674.png)

![N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-4-(propan-2-yl)benzamide](/img/structure/B2804678.png)
![5-benzyl-N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2804680.png)


![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2804684.png)


![3-benzyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2804688.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2804690.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2804692.png)
![METHYL 6-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2804693.png)
![N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2804694.png)
